molecular formula C25H20ClN3O4S B11078952 (2Z)-N-(2-chlorophenyl)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide

(2Z)-N-(2-chlorophenyl)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide

Cat. No.: B11078952
M. Wt: 494.0 g/mol
InChI Key: DDERLYIFSQXDBC-UHFFFAOYSA-N
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Description

(2Z)-N-(2-chlorophenyl)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide is a complex organic compound that belongs to the thiazine family This compound is characterized by its unique structure, which includes a thiazine ring, chlorophenyl, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(2-chlorophenyl)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-chlorobenzaldehyde with 4-methoxyaniline to form an imine intermediate. This intermediate then undergoes cyclization with thiourea and subsequent oxidation to yield the desired thiazine compound. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or acetic acid to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(2-chlorophenyl)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur on the chlorophenyl and methoxyphenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride under controlled temperature and pressure conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydrothiazine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

(2Z)-N-(2-chlorophenyl)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has shown potential as an enzyme inhibitor and is being studied for its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer and bacterial infections.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2Z)-N-(2-chlorophenyl)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical processes. It may also interact with cellular receptors and modulate signal transduction pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern and the presence of both chlorophenyl and methoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H20ClN3O4S

Molecular Weight

494.0 g/mol

IUPAC Name

N-(2-chlorophenyl)-3-(4-methoxyphenyl)-2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazine-6-carboxamide

InChI

InChI=1S/C25H20ClN3O4S/c1-32-18-11-7-16(8-12-18)27-25-29(17-9-13-19(33-2)14-10-17)23(30)15-22(34-25)24(31)28-21-6-4-3-5-20(21)26/h3-15H,1-2H3,(H,28,31)

InChI Key

DDERLYIFSQXDBC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=C2N(C(=O)C=C(S2)C(=O)NC3=CC=CC=C3Cl)C4=CC=C(C=C4)OC

Origin of Product

United States

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